Cas no 2138082-13-8 (4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol)

4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a propynyl substitution at the 1-position and a methyl group at the 4-position. This compound is of interest in synthetic organic chemistry due to its unsaturated cyclohexene backbone and terminal alkyne functionality, which serve as versatile intermediates for further modifications. The presence of both hydroxyl and alkyne groups enables selective transformations, such as coupling reactions or cycloadditions, making it valuable for constructing complex molecular frameworks. Its structural features also suggest potential utility in pharmaceutical or agrochemical research, where tailored functionalization is often required. The compound’s stability and reactivity balance make it a practical choice for advanced synthetic applications.
4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol structure
2138082-13-8 structure
Product name:4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
CAS No:2138082-13-8
MF:C10H14O
MW:150.217563152313
CID:5806709
PubChem ID:165491612

4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138082-13-8
    • 4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
    • EN300-1155736
    • 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C10H14O/c1-3-6-10(11)7-4-9(2)5-8-10/h4,7,9,11H,5,8H2,1-2H3
    • InChI Key: SHALAACTQIIELN-UHFFFAOYSA-N
    • SMILES: OC1(C#CC)C=CC(C)CC1

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 1.9

4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155736-1.0g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
1g
$1414.0 2023-06-09
Enamine
EN300-1155736-0.1g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
0.1g
$1244.0 2023-06-09
Enamine
EN300-1155736-10.0g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
10g
$6082.0 2023-06-09
Enamine
EN300-1155736-5.0g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
5g
$4102.0 2023-06-09
Enamine
EN300-1155736-2.5g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
2.5g
$2771.0 2023-06-09
Enamine
EN300-1155736-0.05g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
0.05g
$1188.0 2023-06-09
Enamine
EN300-1155736-0.25g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
0.25g
$1300.0 2023-06-09
Enamine
EN300-1155736-0.5g
4-methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol
2138082-13-8
0.5g
$1357.0 2023-06-09

Additional information on 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol

Introduction to 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol (CAS No. 2138082-13-8)

4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol (CAS No. 2138082-13-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its cyclohexene ring and propargyl substituent, exhibits a range of interesting properties that make it a valuable candidate for various applications, including drug discovery and synthetic chemistry.

The molecular structure of 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol is composed of a six-membered cyclohexene ring with a methyl group at the 4-position and a propargyl (prop-1-yn-1-yl) group at the 1-position. The presence of the propargyl group introduces a triple bond, which can participate in a variety of chemical reactions, such as click chemistry and metal-catalyzed coupling reactions. This structural feature makes the compound particularly useful in the synthesis of complex organic molecules and in the development of novel pharmaceutical agents.

Recent studies have highlighted the potential of 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer activities. The cyclohexene ring and the propargyl substituent are believed to play crucial roles in these biological activities by modulating specific cellular pathways and interactions.

In the realm of drug discovery, 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol has been explored as a lead compound for the development of new therapeutic agents. Its unique structure allows for the introduction of functional groups that can enhance its pharmacological properties, such as solubility, stability, and bioavailability. Additionally, the compound's ability to undergo selective chemical modifications makes it an attractive candidate for high-throughput screening and combinatorial chemistry approaches.

The synthetic accessibility of 4-Methyl-1-(prop-1-yn-1-yl)cyclohex-2-en-1-ol is another factor contributing to its significance in chemical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the palladium-catalyzed coupling reaction between a cyclohexene derivative and a propargyl halide, followed by hydroboration and oxidation steps to introduce the hydroxyl group. These synthetic strategies not only facilitate the production of 4-Methyl-1-(prop- 1-yn- 1-y l)cyclohex- 2-- 1-ol but also provide a platform for further functionalization and derivatization.

The physical properties of 4-Methyl-(prop- -(prop-)cyclohex--en--ol (CAS No.[6]) include its melting point, boiling point, solubility in various solvents, and spectroscopic characteristics such as NMR and IR spectra. These properties are essential for understanding its behavior in different chemical environments and for optimizing its use in various applications.

In conclusion, 4-Methyl-(prop- 1-y n-y l)cyclohex--en--o l (CAS No.[6]) represents a promising compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it an exciting area of study for researchers aiming to develop new therapeutic agents and advance our understanding of chemical biology.

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